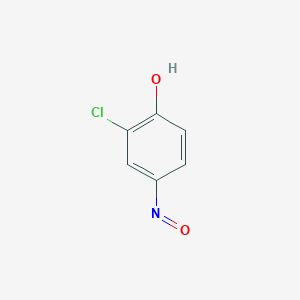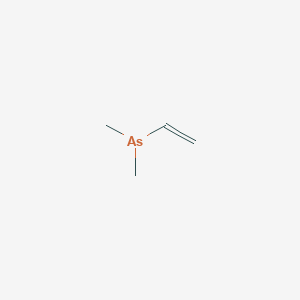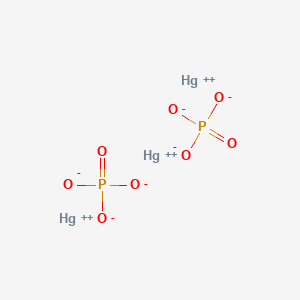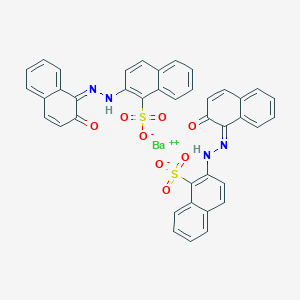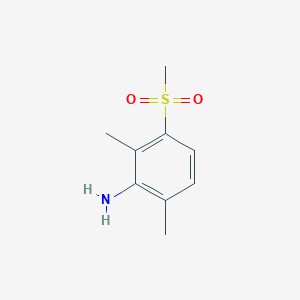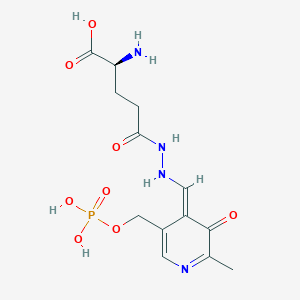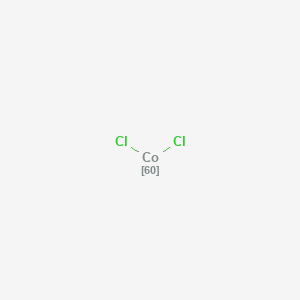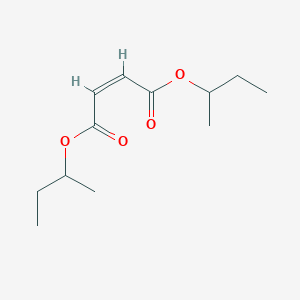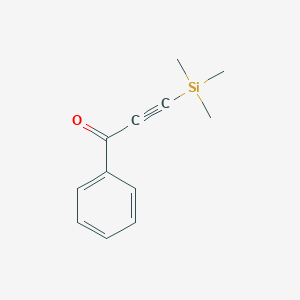
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TMS-YNB, and it is a versatile reagent used in organic synthesis. TMS-YNB is a yellowish liquid that is soluble in most organic solvents.
Mecanismo De Acción
TMS-YNB is a reactive reagent that can undergo a variety of reactions. It can undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols. TMS-YNB can also undergo cycloaddition reactions with a variety of dienophiles. The mechanism of action of TMS-YNB is dependent on the reaction conditions and the nature of the nucleophile or dienophile.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of TMS-YNB. However, it has been shown to be non-toxic and non-carcinogenic. TMS-YNB has been used in the preparation of materials for electronic devices, suggesting that it may have potential applications in the field of biotechnology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS-YNB has several advantages in lab experiments. It is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of a variety of organic compounds. TMS-YNB is also relatively easy to synthesize and purify. However, TMS-YNB is sensitive to air and moisture, and it must be handled under an inert atmosphere. In addition, TMS-YNB can be expensive, which may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for research on TMS-YNB. One area of research could be the development of new synthetic methodologies using TMS-YNB. Another area of research could be the use of TMS-YNB in the synthesis of new materials for electronic devices. In addition, research could be conducted on the biochemical and physiological effects of TMS-YNB, which could lead to potential applications in the field of biotechnology.
Métodos De Síntesis
The synthesis of TMS-YNB involves the reaction of trimethylsilylacetylene and phenylacetylene with propiolaldehyde. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of TMS-YNB with high purity.
Aplicaciones Científicas De Investigación
TMS-YNB has been widely used in organic synthesis as a versatile reagent. It has been used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. TMS-YNB has also been used in the development of new synthetic methodologies. In addition, TMS-YNB has been used in the synthesis of fluorescent dyes and in the preparation of materials for electronic devices.
Propiedades
Número CAS |
13829-77-1 |
|---|---|
Nombre del producto |
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- |
Fórmula molecular |
C12H14OSi |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
1-phenyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
FTVHYHWNGOWKAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




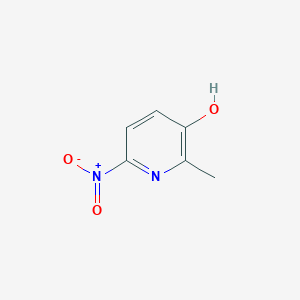
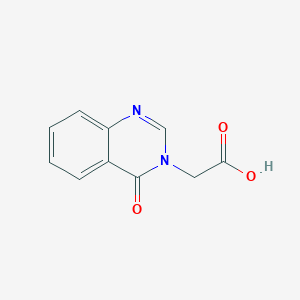
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
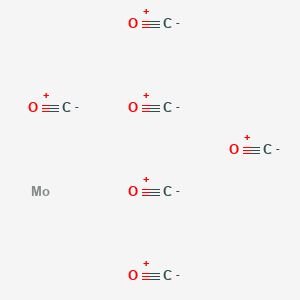
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
